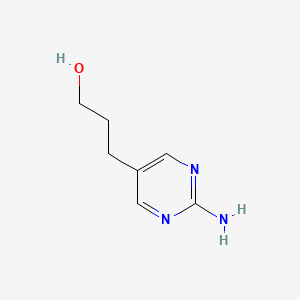
3-(2-Aminopyrimidin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Supramolecular Aggregation and Light-Harvesting
The 2-aminopyrimidin-5-yl ligand is a promising candidate for constructing supramolecular porphyrin arrays. These arrays exhibit broad absorption bands, making them efficient for light-harvesting applications. Zn(II) salts of derivatives of this ligand show variable UV/vis spectra in solution, indicating supramolecular aggregation. This aggregation is driven by pi-pi interactions, metal coordination, and hydrogen bonding (Balaban et al., 2003).
2. Synthesis of GABA A alpha2,3-selective Agonist
A practical synthesis of a GABA A alpha2,3-selective agonist, 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, was described. This process involved Pd-catalyzed coupling steps to assemble the final compound, demonstrating potential applications in neuroscience research (Jensen et al., 2005).
3. Src Kinase Inhibition and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol were synthesized and evaluated as Src kinase inhibitors, showing potential anticancer activity on human breast carcinoma cells. The structure-activity relationship studies indicated the significance of bulky groups and N-substitution for inhibitory potency (Sharma et al., 2010).
4. Corrosion Inhibition in Carbon Steel
Tertiary amines in the series of 1,3-di-amino-propan-2-ol were synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, acted as anodic inhibitors and showed promising results in corrosion science (Gao et al., 2007).
5. Synthesis of Fluorescent Markers from Industrial Waste
Amphyphylic triazoanilines synthesized from cardanol and glycerol, including compounds like 1-(4-(3-aminophenyl)-1H-1,2,3- triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, were evaluated for their use in developing fluorescent biomarkers. These compounds demonstrated low acute toxicity to various biological models, suggesting their potential for biodiesel quality monitoring (Pelizaro et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-aminopyrimidin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-9-4-6(5-10-7)2-1-3-11/h4-5,11H,1-3H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFWFJFVFFUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyrimidin-5-yl)propan-1-ol | |
CAS RN |
1308676-98-3 |
Source


|
| Record name | 1308676-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


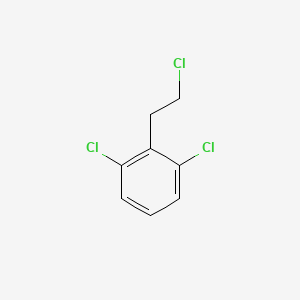
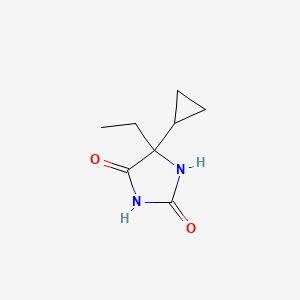

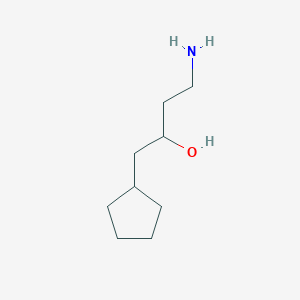

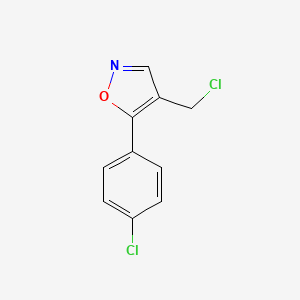
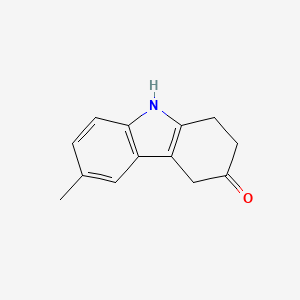
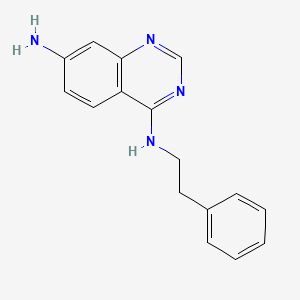

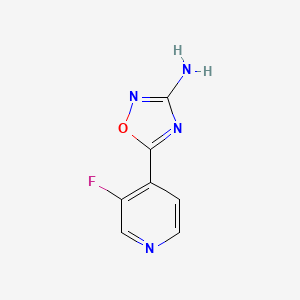
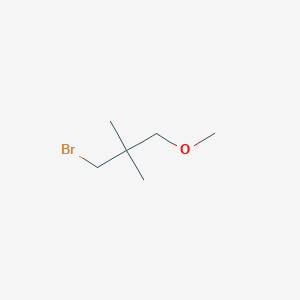
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)